2-Ethylmorpholine chemical properties and structure
2-Ethylmorpholine chemical properties and structure
An In-depth Technical Guide to 2-Ethylmorpholine: Structure, Properties, and Applications
Introduction
2-Ethylmorpholine is a substituted heterocyclic compound built upon the morpholine scaffold. While the parent morpholine ring is a well-established pharmacophore in medicinal chemistry, appreciated for its ability to improve the pharmacokinetic profiles of drug candidates, C-substituted derivatives like 2-Ethylmorpholine offer nuanced modifications to lipophilicity, steric profile, and metabolic stability.[1][2] This guide provides a comprehensive technical overview of 2-Ethylmorpholine, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, spectroscopic signature, synthetic pathways, and its strategic role as a building block in modern organic synthesis and medicinal chemistry.
Molecular Structure and Stereochemistry
The foundational structure of 2-Ethylmorpholine is a saturated six-membered ring containing both an ether linkage and a secondary amine, with an ethyl group at the C-2 position, adjacent to the oxygen atom.
The morpholine ring typically adopts a stable chair conformation, analogous to cyclohexane, to minimize torsional and steric strain. The presence of the ethyl group at the C-2 position introduces a chiral center, meaning 2-Ethylmorpholine exists as a pair of enantiomers: (R)-2-Ethylmorpholine and (S)-2-Ethylmorpholine. Commercially available 2-Ethylmorpholine is often supplied as a racemic mixture.[4] The conformational preference of the ethyl group (axial vs. equatorial) is a critical factor in its interaction with biological targets, influencing binding affinity and selectivity.
Caption: Chemical Structure of 2-Ethylmorpholine.
Physicochemical Properties
Understanding the physicochemical properties of 2-Ethylmorpholine is fundamental to its application in synthesis and drug design. These parameters dictate its solubility, reactivity, and pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [3][5] |
| Molecular Weight | 115.17 g/mol | [3][4] |
| CAS Number | 52769-10-5 | [3][5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 155-157 °C | [6] |
| Density | 0.9419 g/cm³ (predicted) | [6] |
| pKa | 9.01 ± 0.40 (predicted) | [6] |
| LogP | 0.64 (predicted) | [4] |
The basicity (pKa ≈ 9.01) is conferred by the secondary amine, while the ether oxygen and N-H group act as hydrogen bond acceptors and donors, respectively, influencing its solubility. The LogP value suggests a balanced lipophilic-hydrophilic character, a desirable trait for CNS drug candidates where blood-brain barrier permeability is crucial.[7][8]
Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. The key identifying features of 2-Ethylmorpholine in common spectroscopic methods are outlined below.[9][10]
| Spectroscopy | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | -CH- (on ring, C2) | Multiplet |
| -CH₂- (ethyl) | Multiplet (dq) | |
| -CH₃ (ethyl) | Triplet (t) | |
| -CH₂- (ring, adjacent to N) | Multiplet | |
| -CH₂- (ring, adjacent to O) | Multiplet | |
| N-H | Broad singlet | |
| ¹³C NMR | -CH- (on ring, C2) | ~65-75 ppm |
| -CH₂- (ethyl) | ~25-35 ppm | |
| -CH₃ (ethyl) | ~10-15 ppm | |
| -CH₂- (ring carbons) | ~45-70 ppm | |
| IR Spectroscopy | N-H stretch (secondary amine) | 3300-3500 cm⁻¹ (broad) |
| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | |
| C-O-C stretch (ether) | 1070-1150 cm⁻¹ (strong) | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 115.10 |
Note: Specific chemical shifts can vary based on the solvent and experimental conditions. A proton NMR spectrum for 2-Ethylmorpholine is available for reference.[11]
Synthesis and Reactivity
Synthetic Strategies
The synthesis of C-substituted morpholines can be approached through several established routes. A common strategy involves the cyclization of an appropriate amino alcohol precursor. For 2-Ethylmorpholine, a plausible synthetic pathway starts from 2-amino-1-butanol, which provides the necessary carbon backbone and stereocenter.
Caption: A potential synthetic workflow for 2-Ethylmorpholine.
General Experimental Protocol: Intramolecular Cyclization
This protocol is a representative example of the final cyclization step. Causality: The use of a strong acid like sulfuric acid protonates the terminal hydroxyl group, converting it into a good leaving group (water). The amine nitrogen then acts as an intramolecular nucleophile, attacking the carbon and displacing the water molecule to form the morpholine ring.
-
Reaction Setup: To a solution of the N-substituted amino alcohol precursor (1.0 eq) in a suitable high-boiling solvent (e.g., toluene), add concentrated sulfuric acid (1.1 eq) dropwise at 0 °C.
-
Heating: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice. Basify the aqueous solution to a pH > 10 with a strong base (e.g., 50% NaOH solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Reactivity and Stability
2-Ethylmorpholine exhibits reactivity typical of a secondary amine and an ether.
-
Nucleophilicity: The nitrogen atom is nucleophilic and will react with electrophiles such as alkyl halides, acyl chlorides, and isocyanates to form N-substituted products.
-
Basicity: As a base, it forms salts with acids.
-
Stability: The compound is generally stable under normal conditions.[12] However, it is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[12]
-
Hazardous Decomposition: Under fire conditions, it can produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[12][13]
Role in Drug Discovery and Development
The morpholine moiety is considered a "privileged structure" in medicinal chemistry.[1] Its inclusion in a molecule can significantly improve its drug-like properties.
-
Improved Pharmacokinetics: The morpholine ring enhances aqueous solubility and can modulate lipophilicity, which is critical for oral bioavailability and distribution.[7][8][14]
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than a corresponding carbon chain, potentially increasing the half-life of a drug.
-
Blood-Brain Barrier (BBB) Penetration: The balanced physicochemical properties of morpholine derivatives often facilitate their transport across the BBB, making them valuable scaffolds for CNS-targeting drugs.[7][8]
The 2-ethyl substituent on 2-Ethylmorpholine serves as a handle to fine-tune these properties. It increases lipophilicity compared to the parent morpholine and introduces steric bulk that can be exploited to achieve selective binding to a biological target or to block a site of metabolic attack.
Caption: Role of the 2-Ethylmorpholine scaffold in drug design.
Safety and Handling
2-Ethylmorpholine is classified as a hazardous chemical and requires careful handling to minimize exposure.
GHS Hazard Classification
| Hazard Class | Category | Source |
| Skin Corrosion/Irritation | 2 | [3] |
| Serious Eye Damage/Irritation | 1 | [3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | [3] |
Precautionary Measures
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13]
-
Handling: Avoid breathing vapors or mist.[12] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][12] Keep away from heat, sparks, and open flames.[15]
-
In case of Exposure:
Conclusion
2-Ethylmorpholine is a valuable chiral building block with a well-defined set of chemical and physical properties. Its structure, combining the favorable pharmacokinetic attributes of the morpholine ring with the steric and lipophilic influence of a C-2 ethyl group, makes it a strategic component for the synthesis of complex molecules, particularly in the development of new therapeutics targeting the central nervous system. A thorough understanding of its spectroscopic signature, reactivity, and safety profile is paramount for its effective and safe utilization in the research and development laboratory.
References
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Organic Chemistry Portal (n.d.). Morpholine synthesis. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7525, Ethylmorpholine. Retrieved from [Link]
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Wikipedia (n.d.). Morpholine. Retrieved from [Link]
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Cignarella, G., Bistocchi, G. A., & Brogi, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(11), 1858–1880. Retrieved from [Link]
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Szostak, M., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Retrieved from [Link]
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Cignarella, G., Bistocchi, G. A., & Brogi, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]
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ChemComplete (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]
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LabXchange (n.d.). Spectroscopy Worked Example Combining IR, MS, and NMR. Retrieved from [Link]
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